(R)-4-Benzyl-[1,4]oxazepan-6-ol

Stereochemistry Chiral Synthesis Medicinal Chemistry

This is the defined (R)-enantiomer, critical for reproducible SAR studies. Substitution with the (S)-form or racemate confounds results. This chiral 1,4-oxazepane scaffold, with its specific stereochemistry and calculated properties (Log P 1.16), is an ideal building block for asymmetric synthesis and exploring privileged structures in medicinal chemistry. Procure the correct stereoisomer for program integrity.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 1022915-31-6
Cat. No. B1343959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Benzyl-[1,4]oxazepan-6-ol
CAS1022915-31-6
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1COCC(CN1CC2=CC=CC=C2)O
InChIInChI=1S/C12H17NO2/c14-12-9-13(6-7-15-10-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1
InChIKeySQZLCDHCXXQFNQ-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (R)-4-Benzyl-[1,4]oxazepan-6-ol (CAS 1022915-31-6): Chiral Heterocyclic Building Block for Drug Discovery


(R)-4-Benzyl-[1,4]oxazepan-6-ol (CAS 1022915-31-6) is a chiral, non-aromatic heterocyclic compound belonging to the 1,4-oxazepane class. Its structure consists of a saturated seven-membered ring containing both oxygen and nitrogen atoms, with a benzyl group substituted at the 4-position and a hydroxyl group at the 6-position in the (R)-configuration . This compound is commercially available as a specialized building block for organic synthesis and medicinal chemistry, typically with a purity of 95% . Its primary value lies in its defined three-dimensional structure, which allows for the precise construction of more complex, chiral molecules for drug discovery programs, particularly where stereochemistry is a critical determinant of biological activity .

Why (R)-4-Benzyl-[1,4]oxazepan-6-ol Cannot Be Replaced by Racemic or Other Oxazepane Analogs


Substitution of (R)-4-Benzyl-[1,4]oxazepan-6-ol with its (S)-enantiomer (CAS 943443-05-8) or the racemic mixture (CAS 943443-03-6) is not scientifically trivial and will likely lead to different outcomes in research applications. Chiral centers are critical recognition elements in biological systems, and the specific (R)-stereochemistry at the C-6 position directly impacts the three-dimensional shape of any derived molecule. Replacing a defined single enantiomer with its opposite enantiomer or a racemic mixture introduces a variable that can confound structure-activity relationship (SAR) studies, alter binding affinities to target proteins, and lead to inconsistent or non-reproducible biological results . The procurement of a defined single enantiomer is therefore essential for maintaining experimental fidelity and ensuring the validity of data generated in drug discovery and asymmetric synthesis .

Quantitative Evidence for (R)-4-Benzyl-[1,4]oxazepan-6-ol: Differentiated Properties vs. Analogs


Stereochemical Purity and Identity as an (R)-Enantiomer

(R)-4-Benzyl-[1,4]oxazepan-6-ol is defined and supplied as a single enantiomer with a specific (R)-configuration at the C-6 chiral center, in contrast to its (S)-enantiomer (CAS 943443-05-8) and the racemic mixture (CAS 943443-03-6) [1]. The canonical SMILES notation O[C@H]1COCCN(CC2=CC=CC=C2)C1 precisely defines this stereochemistry, which is a fundamental property differentiating it from its analogs .

Stereochemistry Chiral Synthesis Medicinal Chemistry

Physicochemical Properties and Calculated Drug-Likeness Parameters

The compound possesses distinct physicochemical and calculated drug-likeness properties that inform its potential utility as a lead-like scaffold. Calculated values for lipophilicity and solubility provide a baseline for comparison with other heterocyclic building blocks. The consensus Log P (o/w) is calculated to be 1.16 , and the topological polar surface area (TPSA) is 32.7 Ų . Calculated aqueous solubility is 3.49 mg/mL (0.0168 mol/L) at 25°C . For comparison, the unsubstituted parent scaffold, 1,4-oxazepane (CAS 5638-60-8), has a calculated Log P of approximately -0.1 [1]. The benzyl substitution in (R)-4-Benzyl-[1,4]oxazepan-6-ol significantly increases lipophilicity, which can be advantageous for projects targeting specific subcellular compartments or protein pockets.

Physicochemical Characterization ADME Lead Optimization

Commercial Purity and Availability Profile for Reliable Procurement

Commercially, (R)-4-Benzyl-[1,4]oxazepan-6-ol is consistently offered at a standard purity of 95% . This is a key differentiator from many custom or non-catalog chiral building blocks that may be supplied with lower or unspecified purity. This standardized purity level provides a reliable foundation for subsequent synthetic transformations and is supported by batch-specific quality control documentation (e.g., NMR, HPLC, GC) from reputable suppliers . The compound is available from multiple international vendors, ensuring supply chain redundancy .

Chemical Procurement Quality Control Building Block

Calculated Solubility and pKa Profile

The calculated aqueous solubility for (R)-4-Benzyl-[1,4]oxazepan-6-ol is 54 g/L at 25°C . Its most acidic calculated pKa is 14.01±0.20 at 25°C, indicating the hydroxyl proton is not readily ionizable under physiological conditions . These values differentiate it from more polar or ionizable oxazepane analogs, such as those bearing a free amine or carboxylic acid group, which would exhibit much lower pKa values and different solubility profiles. For instance, an unsubstituted 1,4-oxazepane hydrochloride would be freely soluble and have a significantly lower pKa for the secondary amine.

Pre-formulation ADME Physicochemical Profiling

Best-Fit Applications for (R)-4-Benzyl-[1,4]oxazepan-6-ol in Scientific and Industrial Research


Asymmetric Synthesis and Chiral Resolution Studies

The defined (R)-stereochemistry of this compound makes it an ideal substrate for further asymmetric transformations or as a chiral auxiliary. Its use can be critical in the synthesis of enantiomerically pure pharmaceutical intermediates where the (R)-configuration is a key determinant of activity . The distinct stereochemistry, as defined by its InChI and SMILES notations , is essential for generating reproducible and interpretable data in chiral synthesis research.

Medicinal Chemistry for Target Class Scaffold Exploration

As a functionalized 1,4-oxazepane, this compound serves as a valuable scaffold for exploring structure-activity relationships (SAR) in drug discovery. The 1,4-oxazepane ring system is a recognized privileged structure and has been employed in the development of inhibitors for various targets, including histone acetyltransferases (EP300/CBP) . The specific substitution pattern and chirality of (R)-4-Benzyl-[1,4]oxazepan-6-ol provide a unique starting point for generating novel compound libraries aimed at such targets.

Physicochemical Property Profiling and Lead Optimization

The well-characterized calculated properties, such as Log P (1.16) and TPSA (32.7 Ų) , make this compound a useful reference tool. Researchers can use it as a benchmark when designing new oxazepane derivatives with the goal of modulating key drug-like parameters like lipophilicity and solubility. Its property profile offers a defined baseline for assessing the impact of subsequent structural modifications in a lead optimization campaign.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-4-Benzyl-[1,4]oxazepan-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.